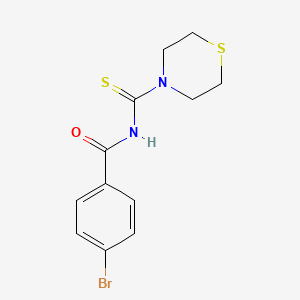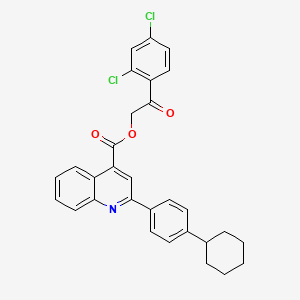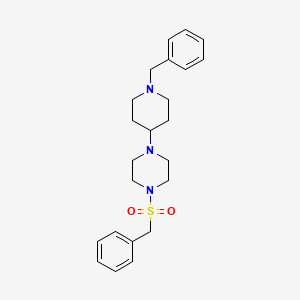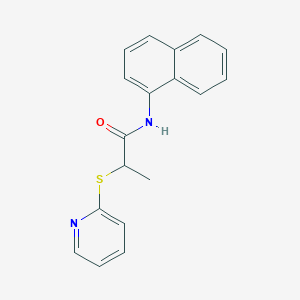
4-bromo-N-(thiomorpholin-4-ylcarbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE is a complex organic compound that features a bromine atom, a thiazinane ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE typically involves the reaction of 4-bromobenzoic acid with thiourea derivatives under specific conditions. One efficient method described involves the use of an electrogenerated base in acetonitrile, which promotes the conversion of N,N′-disubstituted thioureas and acryloyl chloride into imino-1,3-thiazinan-4-one derivatives . This process is characterized by high yield and current efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of organic electrochemistry and the use of strong basic species generated through electrolysis of organic aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are applicable .
Analyse Chemischer Reaktionen
Types of Reactions
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazinane ring to its corresponding thiol or thioether derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE involves its interaction with molecular targets such as G-protein coupled receptors and enzymes like human 11 beta-hydroxysteroid dehydrogenase type 1 (11 βHSD1) . Molecular docking studies have shown that the compound binds to these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazinane derivatives and benzamide compounds, such as:
Imino-1,3-thiazinan-4-one derivatives: These compounds share the thiazinane ring structure and have similar biological activities.
Quinoline/thiazinan-4-one hybrids: These hybrids combine the thiazinane ring with a quinoline scaffold, showing potential antibacterial activity.
Uniqueness
4-BROMO-N~1~-(1,4-THIAZINAN-4-YLCARBOTHIOYL)BENZAMIDE is unique due to its specific combination of a bromine atom, thiazinane ring, and benzamide group, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H13BrN2OS2 |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
4-bromo-N-(thiomorpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C12H13BrN2OS2/c13-10-3-1-9(2-4-10)11(16)14-12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16,17) |
InChI-Schlüssel |
JPUDLNNULCTYMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C(=S)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B10877983.png)
![N-(4-{5-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10877995.png)

![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878007.png)

![N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B10878018.png)
![N'-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanehydrazide](/img/structure/B10878019.png)
![4-benzyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10878020.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10878046.png)
![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dicyclohexylacetamide](/img/structure/B10878062.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10878069.png)

